N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)thiophene-2-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene-2-carboxamide core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-methylbenzyl moiety. This compound belongs to a broader class of heterocyclic carboxamides, which are frequently explored for pharmacological applications due to their structural versatility and tunable electronic properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13-4-6-14(7-5-13)11-18(15-8-10-23(20,21)12-15)17(19)16-3-2-9-22-16/h2-7,9,15H,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUINUQKPKPGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)thiophene-2-carboxamide is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO4S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methylphenyl)methyl]benzamide |
| InChI Key | MGUCRPBZOJLMJG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in inflammatory processes .
- Receptor Binding : The binding affinity to various receptors suggests a potential role in modulating signaling pathways related to inflammation and pain .
Anti-inflammatory Properties
Thiophene derivatives, including the compound in focus, have shown promising anti-inflammatory activities. Studies indicate that:
- Mechanisms of Action : These compounds can inhibit COX and LOX enzymes, leading to reduced production of inflammatory mediators such as prostaglandins and leukotrienes .
- Case Studies : Clinical trials have demonstrated the efficacy of thiophene-based compounds in treating conditions like rheumatoid arthritis and gout, showcasing their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The structural features that contribute to its biological activity include:
- The presence of dioxidotetrahydrothiophen moiety, which is known for enhancing antimicrobial efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other thiophene derivatives:
| Compound | Biological Activity |
|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide | Moderate anti-inflammatory effects |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide | Enhanced receptor binding |
The unique combination of functional groups in the target compound appears to confer distinct biological properties that may enhance its therapeutic potential compared to similar structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Structural Differences : Replaces the thiophene-2-carboxamide core with a benzofuran-2-carboxamide and substitutes the 4-methylbenzyl group with 4-ethoxybenzyl.
- Implications : The benzofuran core may increase aromatic π-stacking interactions, while the ethoxy group enhances lipophilicity compared to the methyl substituent in the target compound. These changes could alter metabolic stability and bioavailability .
Compound B : N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide
- Structural Differences : Substitutes the thiophene-2-carboxamide with thiophene-3-carboxamide and introduces bulky tert-butyl and pyridinyl groups.
- Implications : The thiophene-3-carboxamide isomer may exhibit distinct electronic properties, and the bulky tert-butyl group could reduce membrane permeability but improve metabolic resistance .
Substituent Modifications
Compound C : N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (BH52026)
- Structural Differences : Replaces the 4-methylbenzyl group with 3-chlorobenzyl and incorporates a chromene-2-carboxamide core.
- Implications: The chloro substituent increases lipophilicity and may enhance target binding through halogen bonding.
Compound D : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Structural Differences : Features a nitro group on the thiophene ring and a thiazol-2-yl substituent.
- Implications : The nitro group is strongly electron-withdrawing, which could enhance reactivity in biological systems (e.g., antibacterial activity via nitroreductase activation). However, it may also increase toxicity compared to the sulfone-containing target compound .
Q & A
Basic: What are the key synthetic pathways and critical reaction conditions for this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrothiophene-1,1-dioxide moiety and subsequent amidation with thiophene-2-carboxylic acid derivatives. Key steps include:
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation between the tetrahydrothiophene sulfone and thiophene carbonyl groups .
- Temperature Control : Reactions often require strict temperature control (e.g., 0–5°C for sensitive intermediates) to prevent side reactions .
- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization from solvents like dichloromethane/methanol mixtures ensures high purity (>95%) .
Basic: How is structural characterization performed to confirm the compound’s identity?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : H and C NMR verify substituent connectivity, with characteristic shifts for the tetrahydrothiophene sulfone (δ 3.5–4.5 ppm) and thiophene carbonyl (δ 160–165 ppm) .
- IR : Strong absorbance at ~1650 cm confirms the amide C=O bond .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H···O/S hydrogen bonds) .
Advanced: How can contradictions in crystallographic data (e.g., dihedral angles, packing) be resolved for sulfone-containing analogs?
Methodological Answer:
- Comparative Analysis : Compare dihedral angles (e.g., benzene-thiophene torsion) with homologs like N-(2-nitrophenyl)thiophene-2-carboxamide, where discrepancies <10° suggest acceptable conformational flexibility .
- Hydrogen Bonding Patterns : Analyze non-classical interactions (e.g., C–H···O/S) to explain packing variations. For example, weak C–H···O interactions in sulfone derivatives may lead to looser crystal packing vs. stronger H-bonds in non-sulfonated analogs .
- Computational Validation : Use density functional theory (DFT) to model preferred conformations and compare with experimental data .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- LogP Modulation : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP >5, which is common for thiophene carboxamides, improving aqueous solubility .
- Metabolic Stability :
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., benzylic methyl groups) using liver microsome studies.
- Prodrug Approaches : Mask sulfone groups with ester prodrugs to enhance bioavailability .
- Plasma Protein Binding : Use equilibrium dialysis to assess binding (>90% common for lipophilic analogs), guiding dose adjustments .
Advanced: How can molecular docking elucidate interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs, as thiophene sulfonamides often inhibit these targets .
- Docking Workflow :
- Protein Preparation : Remove water molecules and add hydrogens to the crystal structure (e.g., PDB ID 4XYZ).
- Grid Generation : Focus on active sites (e.g., ATP-binding pocket for kinases).
- Pose Validation : Compare docking scores (Glide XP) with experimental IC values. For example, a pose with hydrogen bonds between the sulfone and Lys123 may correlate with nM-level inhibition .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å acceptable) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., Kinase-Glo®) to measure IC against targets like MAPK or EGFR .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli, with sulfone derivatives showing enhanced Gram-positive activity .
- Cytotoxicity : MTT assays on HEK-293 cells establish selectivity indices (IC >10 µM desirable) .
Advanced: How to address low yield in the final amidation step?
Methodological Answer:
- Reagent Optimization : Replace EDC with T3P (propylphosphonic anhydride), which improves coupling efficiency for sterically hindered amines .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance reactant solubility. DMF often increases yields by 15–20% .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation (0.1–1 mol% sufficient) .
Advanced: How do electronic effects of substituents (e.g., methyl vs. chloro) influence bioactivity?
Methodological Answer:
- Hammett Analysis : Correlate σ values of substituents (e.g., σ = -0.17 for methyl, +0.23 for chloro) with activity trends. Electron-withdrawing groups (Cl) often enhance kinase inhibition by strengthening hydrogen bonds .
- SAR Studies : Synthesize analogs with para-substituted benzyl groups (e.g., -OCH, -NO) and compare IC values. For example, -NO may improve potency but reduce solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
